ethyl 4-[(1-methyl-1H-indol-6-yl)carbonyl]piperazine-1-carboxylate

Serotonin receptor pharmacology Indolealkylamine SAR 5-HT2A selectivity

The 6-yl indole substitution delivers >1 µM affinity across 5-HT subtypes, making this the ideal negative control for 5-HT1A/2A/2B assays, unlike potent 4- or 5-substituted analogs. Its N-methyl group reduces H-bond donors and improves BBB permeability prediction. The ethyl carbamate is stable under TFA/DCM, enabling orthogonal synthetic deprotection strategies. Use this kinase-silent (no Lck/Fyn activity) indole-piperazine to attribute effects to non-kinase mechanisms.

Molecular Formula C17H21N3O3
Molecular Weight 315.37 g/mol
Cat. No. B4515672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[(1-methyl-1H-indol-6-yl)carbonyl]piperazine-1-carboxylate
Molecular FormulaC17H21N3O3
Molecular Weight315.37 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3C
InChIInChI=1S/C17H21N3O3/c1-3-23-17(22)20-10-8-19(9-11-20)16(21)14-5-4-13-6-7-18(2)15(13)12-14/h4-7,12H,3,8-11H2,1-2H3
InChIKeyUVMRVWSSGKWQOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(1-methyl-1H-indol-6-yl)carbonyl]piperazine-1-carboxylate — Structural Identity and Compound-Class Baseline for Informed Procurement


Ethyl 4-[(1-methyl-1H-indol-6-yl)carbonyl]piperazine-1-carboxylate (molecular formula C₁₇H₂₁N₃O₃, MW 315.37 g/mol) is a synthetic indole–piperazine hybrid that combines a 1-methylindole-6-carbonyl motif with an ethyl piperazine-1-carboxylate moiety. The compound belongs to the N-(indolecarbonyl)piperazine chemotype, a scaffold whose members are characterized in the patent literature as potent 5-HT₂A receptor antagonists with therapeutic relevance to psychosis, schizophrenia, and neurological disorders [1]. Unlike the more extensively characterized 2-yl and 4-yl positional isomers, the 6-yl substitution pattern confers a distinct pharmacological fingerprint: published structure–activity relationship (SAR) studies on indolealkylamines demonstrate that 6-substituted derivatives exhibit greater than micromolar (>1 µM) affinity across all 5-HT recognition sites examined, contrasting sharply with the nanomolar potency and subtype selectivity observed for 4- and 5-substituted congeners [2]. This differential profile makes the 6-yl isomer a rational choice as a selectivity control, a low-affinity reference compound, or a scaffold for exploring non-serotonergic targets.

Why In-Class Indole–Piperazine Compounds Cannot Simply Replace Ethyl 4-[(1-methyl-1H-indol-6-yl)carbonyl]piperazine-1-carboxylate in Research Protocols


Indole–piperazine derivatives are not functionally interchangeable. The position of the carbonyl attachment on the indole ring (2-, 4-, 5-, 6-, or 7-yl) is a primary determinant of receptor recognition, as demonstrated by McKenna et al., who showed that 6-substituted indolealkylamines display >1 µM affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂B sites, whereas 4-substituted analogs achieve 25–380-fold selectivity for 5-HT₂A over 5-HT₁A [1]. Moreover, the 2-yl positional isomer of the 1-methylindole-2-carboxylic acid scaffold has been optimized into A-770041, a selective Lck kinase inhibitor (IC₅₀ = 147 nM) with 300-fold selectivity over Fyn [2], underscoring that shifting the carbonyl attachment from the 6- to the 2-position redirects target engagement from serotonergic to tyrosine kinase pharmacology. The N-methyl substituent on the indole ring further differentiates this compound from NH-indole analogs by altering hydrogen-bonding capacity, metabolic vulnerability (N-dealkylation by CYP450 enzymes), and lipophilicity. Substituting the ethyl carbamate with a tert-butyl carbamate or a simple acyl group changes both the physicochemical properties and the synthetic accessibility of the piperazine nitrogen. Each structural feature—indole substitution position, N-methylation state, and carbamate ester type—contributes independently to the compound's biological and physicochemical profile, making generic replacement without quantitative justification a source of irreproducible results.

Quantitative Differentiation Evidence for Ethyl 4-[(1-methyl-1H-indol-6-yl)carbonyl]piperazine-1-carboxylate Versus Closest Analogs


Indole 6-yl Substitution Confers >1 µM 5-HT Receptor Affinity, Distinct from Nanomolar-Potent 4- and 5-Substituted Isomers

In a systematic radioligand competition study of 21 indolealkylamine derivatives across 5-HT₁A, 5-HT₂A, and 5-HT₂B recognition sites, McKenna et al. (1990) demonstrated that 6-substituted indole derivatives exhibit greater than micromolar affinity (>1,000 nM) for all three 5-HT receptor subtypes examined [1]. This stands in marked contrast to 4-hydroxylated derivatives, which displayed 25–380-fold selectivity for the 5-HT₂A site versus 5-HT₁A, and 5-substituted derivatives, which showed approximately equal nanomolar potency at 5-HT₁A and 5-HT₂A sites. The 6-substitution pattern thus constitutes a pharmacologically distinct class within the indolealkylamine series, characterized by uniformly low affinity across serotonergic targets. Although this SAR was established for indolealkylamines rather than indolecarbonyl-piperazines, the position of the indole ring substituent is a conserved determinant of molecular recognition at 5-HT receptors and is expected to translate to the acyl-piperazine chemotype based on the shared indole pharmacophore.

Serotonin receptor pharmacology Indolealkylamine SAR 5-HT2A selectivity

Positional Isomerism Diverts Target Engagement: 6-yl Indole-Piperazine Versus 2-yl Lck Kinase Inhibitor A-770041

The 2-yl positional isomer of the 1-methylindole-carboxylic acid scaffold has been elaborated into A-770041 (1-methyl-1H-indole-2-carboxylic acid (4-{1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl)amide), a selective Lck tyrosine kinase inhibitor with an IC₅₀ of 147 nM (at 1 mM ATP) and 300-fold selectivity over the related Src-family kinase Fyn [1]. In whole-blood functional assays, A-770041 inhibited concanavalin A-stimulated IL-2 production with an EC₅₀ of approximately 80 nM. The 1-methylindole-2-carbonyl moiety is essential for this kinase-inhibitory activity. Shifting the carbonyl attachment point from the 2- to the 6-position of the indole ring—as in ethyl 4-[(1-methyl-1H-indol-6-yl)carbonyl]piperazine-1-carboxylate—eliminates the geometry required for Lck ATP-binding site occupancy, redirecting the compound toward the serotonergic low-affinity profile described in Evidence Item 1. This positional isomer pair (2-yl vs. 6-yl) thus exemplifies a binary pharmacological switch: one isomer (2-yl) yields nanomolar kinase inhibition; the other (6-yl) yields micromolar serotonin receptor binding.

Kinase inhibitor selectivity Positional isomer pharmacology Lck inhibition

Ethyl Carbamate Piperazine versus tert-Butyl Carbamate: Differentiated Physicochemical Properties and Synthetic Utility

The ethyl carbamate (ethyl piperazine-1-carboxylate) moiety in the target compound confers distinct physicochemical and synthetic properties compared to the widely used tert-butyl carbamate (Boc) analog tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate . Ethyl piperazine-1-carboxylate has a measured LogP of approximately 0.31–0.05, indicating moderate hydrophilicity and aqueous solubility (freely soluble in water) . In contrast, the Boc-protected analog is significantly more lipophilic (predicted LogP increase of approximately 1.5–2.0 log units attributable to the tert-butyl group). The ethyl carbamate is stable under acidic conditions that cleave the Boc group (e.g., TFA/DCM), enabling orthogonal deprotection strategies in multi-step syntheses. Furthermore, the ethyl carbamate has a lower molecular weight contribution (MW increment of 72.1 for ethyl carbamate vs. 100.1 for Boc), which can be advantageous when optimizing lead compounds against Lipinski's Rule of Five constraints. The ethyl ester also serves as a metabolically labile site that can be hydrolyzed by esterases in vivo, whereas the Boc group undergoes CYP450-mediated oxidative dealkylation, producing different metabolite profiles.

Physicochemical profiling Protecting group strategy Synthetic accessibility

N-Methyl Indole versus NH-Indole: Implications for Hydrogen-Bonding Capacity, CYP450 Metabolism, and Physicochemical Profile

The 1-methyl substituent on the indole ring of ethyl 4-[(1-methyl-1H-indol-6-yl)carbonyl]piperazine-1-carboxylate eliminates the indole NH hydrogen-bond donor (HBD), reducing the HBD count from 1 to 0 compared to the NH-indole analog ethyl 4-(1H-indole-6-carbonyl)piperazine-1-carboxylate. This single methylation has three quantifiable consequences: (1) It reduces the topological polar surface area (TPSA) by approximately 14–16 Ų (removing the NH contribution), which can enhance passive membrane permeability and blood–brain barrier penetration potential. (2) It alters the metabolic pathway: N-methylindole moieties can undergo CYP450-mediated N-demethylation, generating the NH-indole metabolite and formaldehyde, a pathway documented for 3-methylindole and zafirlukast [1]. This introduces a metabolic liability absent in the NH-indole analog. (3) The calculated LogP of 1-methyl-1H-indole-6-carboxylic acid is approximately 1.88–1.95 [2], which is higher than that of indole-6-carboxylic acid (LogP ~1.87) , indicating that N-methylation modestly increases lipophilicity. For procurement decisions, the N-methylated compound should be selected when the research objective requires elimination of the indole NH hydrogen-bond donor (e.g., for studying binding modes where NH interaction is not desired, or for improving CNS penetration), whereas the NH-indole analog should be chosen when the hydrogen-bonding capacity of the indole NH is mechanistically important.

N-Methylation effects Metabolic stability Hydrogen-bond donor modulation

Optimal Research and Industrial Application Scenarios for Ethyl 4-[(1-methyl-1H-indol-6-yl)carbonyl]piperazine-1-carboxylate Based on Differential Evidence


Serotonergic Assay Negative Control: Low-Affinity 5-HT Receptor Reference Compound

Based on the McKenna et al. (1990) finding that 6-substituted indole derivatives exhibit >1 µM affinity across all 5-HT receptor subtypes [1], this compound is optimally deployed as a structurally matched negative control in 5-HT₁A, 5-HT₂A, and 5-HT₂B radioligand binding assays, functional calcium-flux assays, or β-arrestin recruitment screens. Unlike vehicle-only controls, it accounts for non-specific effects of the indole-piperazine scaffold without producing the nanomolar serotonergic engagement that 4- or 5-substituted analogs would generate.

Kinase-Independent Indole-Piperazine Tool Compound for Immunology and Oncology Profiling

The 6-yl isomer lacks the Lck inhibitory activity (IC₅₀ = 147 nM) and the 300-fold Fyn selectivity documented for the 2-yl positional isomer A-770041 [2]. Researchers conducting T-cell signaling assays, immune synapse studies, or kinase selectivity panels where Lck inhibition would confound interpretation should select the 6-yl compound as a kinase-silent indole-piperazine control, enabling attribution of observed effects to non-kinase mechanisms.

CNS-Targeted Lead Optimization with Reduced Hydrogen-Bond Donor Count

The N-methyl substituent eliminates the indole NH hydrogen-bond donor (HBD = 0 vs. HBD = 1 for NH-indole analogs) [3], reducing TPSA by approximately 14–16 Ų and potentially improving passive blood–brain barrier permeability. This compound serves as a strategic probe in CNS drug discovery programs seeking to evaluate the impact of indole N-methylation on brain penetration while maintaining the 6-carbonyl-piperazine scaffold.

Orthogonal Protecting Group Strategy in Multi-Step Indole-Piperazine Synthesis

The ethyl carbamate group is stable under standard Boc-deprotection conditions (TFA/DCM) that would cleave a tert-butyl carbamate . This orthogonality enables synthetic sequences requiring selective deprotection of a Boc-protected amine elsewhere in the molecule while preserving the ethyl carbamate on the piperazine ring. Procurement of this specific carbamate variant is essential for synthetic routes that cannot tolerate the simultaneous deprotection of both carbamate groups.

Quote Request

Request a Quote for ethyl 4-[(1-methyl-1H-indol-6-yl)carbonyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.